molecular formula C10H9N3O2 B3027619 5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1349988-73-3

5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3027619
CAS RN: 1349988-73-3
M. Wt: 203.20
InChI Key: JJCQDUIHVRSJKQ-UHFFFAOYSA-N
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Description

“5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives often involves reactions with appropriate heterocyclic amines . For instance, new series of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The molecular structure of pyrazoles can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles exhibit a broad range of chemical reactions. For instance, the chloroamidine was cyclized, in the presence of hydrochloric acid, to pyrazolo[3,4-d]pyrimidines . When pyrazolylcarbothiohydrazide was treated with formic acid or triethyl orthoformate, it gave 3-methylsulfanyl-1-(1,3,4-thiadiazolyl-2-yl)pyrazolo[3,4-d]pyrimidin-4(5H)-one .


Physical And Chemical Properties Analysis

Pyrazoles have shown luminescent and fluorescent properties. Some of these compounds have important applications in material chemistry and as brightening agents . Others exhibit solvatochromic and electroluminescence properties .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. MPYPC has demonstrated potent antileishmanial activity. In a study, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers believe that MPYPC could serve as a potential pharmacophore for developing safe and effective antileishmanial agents.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. MPYPC derivatives (compounds 14 and 15) showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression . These findings highlight MPYPC’s potential as an antimalarial agent.

Antimicrobial Potential

Narasimhan et al. synthesized a related compound, pyridin-3-yl (2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl) methanone. While not identical to MPYPC, it shares structural features. This compound demonstrated antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . MPYPC may exhibit similar effects due to its pyrazole and pyridine moieties.

Thymidylate Kinase Inhibition

MPYPC derivatives were found to bind favorably to the binding site of thymidylate kinase (ID: 4QGG). Thymidylate kinase is essential for DNA synthesis, making it a potential target for antiviral and anticancer therapies . MPYPC’s interactions with this enzyme warrant further investigation.

Future Directions

The future directions in the research of pyrazoles and their derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in various fields such as medicinal chemistry and material science .

properties

IUPAC Name

5-methyl-1-pyridin-3-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-5-9(10(14)15)12-13(7)8-3-2-4-11-6-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQDUIHVRSJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200707
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

CAS RN

1349988-73-3
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349988-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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